molecular formula C16H14N2O2 B5626061 1-benzyl-2-methyl-5-nitro-1H-indole

1-benzyl-2-methyl-5-nitro-1H-indole

Cat. No. B5626061
M. Wt: 266.29 g/mol
InChI Key: ZZGYMOCVPOMRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can involve multiple steps, including benzylation, reduction, bromination, and specific cyclization methods like the Bischler-Möhlau synthesis. These processes can be optimized for industrial preparation, offering advantages such as low cost, mild conditions, fewer side reactions, and high yield, as demonstrated in the synthesis of related indole compounds (Zuo, 2014).

Molecular Structure Analysis

The molecular structure of indoles is characterized by a bicyclic system that includes a benzene ring fused to a pyrrole ring. Substituents on the indole ring can significantly impact the compound's physical and chemical properties, as seen in various indole derivatives. The specific arrangement of substituents in 1-benzyl-2-methyl-5-nitro-1H-indole is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Indole derivatives can undergo various chemical reactions, including nucleophilic addition, cycloaddition, and palladium-catalyzed reactions. These reactions can lead to a wide array of indole-containing structures with diverse functional groups, indicating the versatility of indole chemistry (Pelkey et al., 1999). The nitro group in 1-benzyl-2-methyl-5-nitro-1H-indole is a functional group that can participate in various reactions, potentially leading to novel compounds.

Future Directions

Indole derivatives, including 1-benzyl-2-methyl-5-nitro-1H-indole, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad range of chemical and biological properties makes them an important synthon in the development of new drugs . Future research could focus on developing novel methods of synthesis and exploring their potential applications in treating various disorders.

properties

IUPAC Name

1-benzyl-2-methyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-9-14-10-15(18(19)20)7-8-16(14)17(12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGYMOCVPOMRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hexane was used to wash 80 mg 2.0 mmol) of 60% NaH/mineral oil and 6 mL of DMF was added followed by 352 mg (2.0 mmol) of 2-methyl-5-nitro-1H-indole. After 0.33 hours, 0.24 mL (2.0 mol) of benzyl bromide was added, stirred 0.5 hours and diluted with water. The mixture was extracted with EtOAc, the EtOAc washed with a saturated NaCl solution, dried (MgSO4) and on concentrating at reduced pressure, crystals formed. These were washed with MeOH to give 400 mg (75% yield) of 2-methyl-5-nitro-1-(phenylmethyl)-1H-indole, mp, 150-152° C.
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352 mg
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0.24 mL
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Synthesis routes and methods II

Procedure details

Hexane was used to wash 80 mg (2.0 mmol) of 60% NaH/mineral oil and 6 mL of DMF was added followed by 352 mg (2.0 mmol) of 2-methyl-5-nitro-1H-indole. After 0.33 hours, 0.24 mL (2.0 mmol) of benzyl bromide was added, stirred 0.5 hours and diluted with water. The mixture was extracted with EtOAc, the EtOAc washed with a saturated NaCl solution, dried MgSO4) and on concentrating at reduced pressure, crystals formed. These were washed with MeOH to give 400 mg (75% yield) of 2-methyl-5-nitro-1-(phenylmethyl)-1H-indole, mp, 150°-152° C.
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80 mg
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6 mL
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352 mg
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0.24 mL
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